Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate
Description
Properties
IUPAC Name |
ethyl 5-(5-bromo-2-fluorophenoxy)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(14)6-7-11(12)15/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNPPKWQVJYHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A primary route involves the O-alkylation of 3-bromo-6-fluorophenol with ethyl 5-bromopentanoate under basic conditions. The phenoxide ion, generated by deprotonating 3-bromo-6-fluorophenol with a strong base like sodium hydride or potassium carbonate, attacks the electrophilic carbon of ethyl 5-bromopentanoate. This SN2 mechanism proceeds via a transition state where the phenoxide displaces the bromide leaving group.
Reaction Conditions:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.
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Temperature: 80–100°C for 12–24 hours.
Yield Optimization:
Ullmann-Type Coupling Reactions
Copper-catalyzed coupling between 3-bromo-6-fluorophenol and ethyl 5-hydroxypentanoate offers an alternative pathway. This method avoids alkyl halide intermediates, reducing side reactions like elimination.
Catalytic System:
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Catalyst: CuI (10 mol%) with 1,10-phenanthroline as a ligand.
Challenges:
-
Steric hindrance from the bromo and fluoro substituents may lower yields.
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Ligand design (e.g., bulky phosphines) improves turnover frequency.
Stepwise Synthesis and Intermediate Characterization
Synthesis of Ethyl 5-Bromopentanoate
Ethyl 5-bromopentanoate is synthesized via esterification of 5-bromopentanoic acid with ethanol under acidic catalysis.
Procedure:
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Esterification: 5-Bromopentanoic acid (1.0 eq), ethanol (3.0 eq), and concentrated H2SO4 (0.1 eq) are refluxed in toluene for 6 hours.
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Workup: The mixture is neutralized with NaHCO3, extracted with ethyl acetate, and distilled under reduced pressure.
Purity Analysis:
O-Alkylation of 3-Bromo-6-Fluorophenol
Optimized Protocol:
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Phenoxide Formation: 3-Bromo-6-fluorophenol (10 mmol) and K2CO3 (15 mmol) in DMF (30 mL) are stirred at 50°C for 1 hour.
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Alkylation: Ethyl 5-bromopentanoate (12 mmol) is added dropwise, and the reaction is heated to 80°C for 18 hours.
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Isolation: The mixture is poured into ice-water, extracted with diethyl ether, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield Data:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 18 | 72 |
| 2 | NaH | THF | 65 | 12 | 68 |
| 3 | Cs2CO3 | DMSO | 100 | 24 | 65 |
Alternative Pathways: Mitsunobu and Phase-Transfer Catalysis
Mitsunobu Reaction
The Mitsunobu reaction couples 3-bromo-6-fluorophenol with ethyl 5-hydroxypentanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Advantages:
Limitations:
Phase-Transfer Catalysis (PTC)
A biphasic system (aqueous NaOH/toluene) with tetrabutylammonium bromide (TBAB) as a catalyst accelerates the alkylation.
Conditions:
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat transfer and mixing efficiency, reducing reaction times from hours to minutes.
Case Study:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The phenoxy ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₅BrF O₃
- Molecular Weight : Approximately 305.17 g/mol
- Functional Groups : Contains an ester functional group and a phenoxy moiety with halogen substitutions.
The fluorine atom in the phenoxy group is significant as it can enhance the compound's binding affinity to biological targets, potentially leading to increased biological activity compared to non-fluorinated analogs.
Scientific Research Applications
Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate has several noteworthy applications:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives.
Biological Research
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of halogen atoms may enhance its efficacy against various bacterial strains.
- Anti-inflammatory Properties : Research is ongoing to investigate its potential anti-inflammatory effects. The mechanism may involve modulation of inflammatory pathways through interactions with specific receptors or enzymes.
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential use in drug development, particularly for designing new pharmaceuticals that exhibit improved efficacy and reduced side effects. Its unique structure may lead to novel therapeutic agents targeting specific diseases.
Industrial Applications
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals with desired properties for various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory properties of this compound revealed that it could inhibit key inflammatory mediators in vitro. The study showed that treatment with this compound led to a reduction in pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenoxy ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active phenoxy compound, which can then interact with biological targets or undergo further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxy Pentanoate Esters
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Lipophilicity : Bromo/fluoro substituents increase log P compared to hydroxylated analogs, favoring membrane permeability but reducing aqueous solubility .
- Crystallinity: Nitro groups (e.g., NO₂-Bi-4-S-E) promote dense crystal packing via dipole interactions, whereas bromo/fluoro substituents may introduce halogen bonding, altering lattice stability .
- Synthetic Flexibility: Bromopentanoate precursors enable modular synthesis with diverse phenols, allowing tailored bioactivity .
Key Findings :
- Antimicrobial Activity: Ethyl pentanoate inhibits Bacillus subtilis and Staphylococcus aureus at high concentrations via membrane disruption . Bromo/fluoro analogs may exhibit stronger activity due to increased lipophilicity and halogen-mediated interactions.
- Aroma Release: Esters with lower log P (e.g., ethyl butyrate) show higher oral release in ethanol-rich matrices, while lipophilic esters (e.g., ethyl decanoate) are retained . The target compound’s bromo/fluoro groups may reduce release in high-ethanol systems.
Physicochemical and Structural Data
Table 3: Experimental and Predicted Properties
Notes:
- Crystal packing may resemble NO₂-Bi-4-S-E (triclinic) but with halogen bonding influencing symmetry .
Biological Activity
Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H14BrF O3
- CAS Number : 1443348-16-0
- Purity : 97% (available in various quantities)
The compound features a phenoxy group substituted with bromine and fluorine, which may contribute to its biological activity by influencing interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4a | 518A2 (melanoma) | 1.3 ± 0.4 | |
| 4b | HCT-116 (colon carcinoma) | 0.34 ± 0.01 | |
| 4c | MCF-7 (breast adenocarcinoma) | 0.15 ± 0.02 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and facilitates better interaction with cellular targets. This can lead to increased bioavailability and improved pharmacokinetic properties.
Case Studies
- Neuroprotective Effects : A study examining compounds with similar structures found that they could reduce oxidative stress in neuronal cells, suggesting potential neuroprotective effects. For example, compounds exhibiting antioxidant properties were shown to mitigate H2O2-induced cell damage in PC12 cells, indicating a possible protective role against neurodegenerative conditions .
- Antiviral Activity : Compounds structurally related to this compound have been evaluated for antiviral properties against Hepatitis C Virus (HCV). In vitro studies demonstrated that certain derivatives could inhibit viral replication effectively, highlighting a possible avenue for therapeutic development against viral infections .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. A bromo-fluoro-substituted phenol derivative reacts with ethyl 5-bromopentanoate in refluxing ethanol using KCO and NaI as catalysts. Purification involves column chromatography, followed by hydrolysis (e.g., NaOH in ethanol-water) to isolate intermediates. For example, analogous protocols for phenoxy pentanoate esters use demethylation with BCl in CHCl or hydrogenation for debenzylation .
Q. How is the structure of this compound confirmed?
Methodological Answer: Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to identify the ester carbonyl (δ ~170 ppm), aromatic protons (δ 6.5–7.5 ppm), and bromo/fluoro substituent effects on chemical shifts.
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 333.0 (CHBrFO) confirms the molecular formula.
- FT-IR : Stretching vibrations for ester C=O (~1740 cm) and aromatic C-Br (~560 cm) .
Q. What are the common hydrolysis conditions for this ester?
Methodological Answer: Basic hydrolysis (e.g., NaOH in ethanol-water at 60–80°C) cleaves the ester to yield the carboxylic acid derivative. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion. Acidic conditions (e.g., HSO) are avoided to prevent decomposition of bromo/fluoro groups .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound?
Methodological Answer:
- Base Selection : KCO in ethanol is standard, but NaH in DMF improves yields for sterically hindered phenols by enhancing nucleophilicity.
- Catalyst Optimization : NaI (as a Lewis acid) accelerates bromide displacement in SNAr reactions.
- Temperature : Reflux (~80°C) ensures kinetic control, while higher temperatures (>100°C) may promote side reactions. Yield optimization requires DOE (Design of Experiments) frameworks .
Q. How can regioisomeric byproducts be identified and minimized?
Methodological Answer:
- Analytical Differentiation : 2D NMR (e.g., HSQC, NOESY) distinguishes substitution patterns. For example, F NMR detects para/ortho fluorine environments.
- Chromatographic Separation : HPLC with a C18 column (acetonitrile/water gradient) resolves regioisomers.
- Synthetic Control : Slow addition of the phenol derivative reduces poly-substitution byproducts .
Q. What is the impact of bromo/fluoro substituents on electronic properties and reactivity?
Methodological Answer:
- Electronic Effects : Bromine (σ = +0.23) and fluorine (σ = +0.34) are electron-withdrawing, activating the ring toward electrophilic substitution but deactivating toward nucleophilic attacks.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict Fukui indices to identify reactive sites.
- Kinetic Studies : Competitive reactions with nitrobenzene or methyl iodide quantify substituent-directed reactivity .
Q. How can the compound’s bioactivity be evaluated in antimicrobial assays?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains in Mueller-Hinton broth.
- Mechanistic Studies : SDS-PAGE (as in ) evaluates extracellular protein profiles under compound exposure to assess quorum-sensing disruption.
- Lipid Solubility Assays : Octanol-water partition coefficients (logP) correlate membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
